molecular formula C7H4N4O4 B1606417 2-Amino-3,5-dinitrobenzonitrile CAS No. 22603-53-8

2-Amino-3,5-dinitrobenzonitrile

Cat. No.: B1606417
CAS No.: 22603-53-8
M. Wt: 208.13 g/mol
InChI Key: RIYSFSQPHCAGLS-UHFFFAOYSA-N
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Description

2-Amino-3,5-dinitrobenzonitrile is an organic compound with the molecular formula C7H4N4O4. It is characterized by the presence of an amino group (-NH2) and two nitro groups (-NO2) attached to a benzene ring, along with a nitrile group (-CN). This compound is known for its yellow crystalline appearance and has a melting point of approximately 219°C .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Amino-3,5-dinitrobenzonitrile involves the reaction of 2-methoxy-3,5-dinitrobenzonitrile with liquid ammonia. The reaction is typically carried out in an autoclave at a temperature of 110-120°C and a pressure of 1.5-1.8 MPa for about 5 hours . The crude product is then purified to achieve a high purity level.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of autoclaves and controlled reaction conditions ensures the efficient production of the compound with high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3,5-dinitrobenzonitrile undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of metal catalysts.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of nitro groups which are already in an oxidized state.

Common Reagents and Conditions

    Reduction: Hydrogen gas with metal catalysts (e.g., palladium on carbon).

    Substitution: Various nucleophiles under basic or acidic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: Formation of 2,3,5-triaminobenzonitrile.

    Substitution: Formation of substituted benzonitriles depending on the nucleophile used.

    Oxidation: Formation of oxidized derivatives, though less common.

Scientific Research Applications

2-Amino-3,5-dinitrobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-3,5-dinitrobenzonitrile involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds and participate in nucleophilic reactions, while the nitro groups can engage in electron-withdrawing interactions. These interactions can affect various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,6-dinitrobenzonitrile
  • 2-Amino-3,5-dinitrobenzamide
  • 2-Amino-3,5-dinitrobenzoic acid

Uniqueness

2-Amino-3,5-dinitrobenzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and properties. The presence of both amino and nitro groups on the benzene ring allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

2-amino-3,5-dinitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4N4O4/c8-3-4-1-5(10(12)13)2-6(7(4)9)11(14)15/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYSFSQPHCAGLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)N)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066812
Record name Benzonitrile, 2-amino-3,5-dinitro-
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Molecular Weight

208.13 g/mol
Source PubChem
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CAS No.

22603-53-8
Record name 2-Cyano-4,6-dinitroaniline
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Record name 2-Amino-3,5-dinitrobenzonitrile
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Record name Benzonitrile,5-dinitro-
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Record name Benzonitrile, 2-amino-3,5-dinitro-
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Record name Benzonitrile, 2-amino-3,5-dinitro-
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Record name 2-amino-3,5-dinitrobenzonitrile
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Record name 2-AMINO-3,5-DINITROBENZONITRILE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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